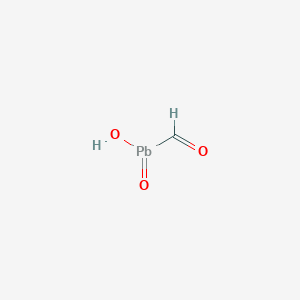

Formyl-hydroxy-oxolead

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Formyl-hydroxy-oxolead is a unique organolead compound characterized by the presence of formyl and hydroxy functional groups attached to an oxolead core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Formyl-hydroxy-oxolead can be synthesized through several methods, including:

Direct Formylation: This involves the reaction of lead oxides with formylating agents such as formic acid or formyl chloride under controlled conditions.

Hydroxy Substitution: Lead compounds with hydroxy groups can be reacted with formylating agents to introduce the formyl group.

Industrial Production Methods: Industrial production of this compound typically involves:

Batch Processing: Utilizing large reactors where lead oxides are treated with formylating agents under specific temperature and pressure conditions.

Continuous Flow Systems: These systems allow for the continuous production of this compound by maintaining a steady flow of reactants and products, optimizing yield and efficiency.

Análisis De Reacciones Químicas

Formyl-hydroxy-oxolead undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to hydroxymethyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through reactions with halides or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound "Formyl-hydroxy-oxolead" has garnered attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. This article provides a detailed overview of its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique chemical structure, which allows it to participate in various biochemical reactions. Its molecular formula is C4H9NO5P, and it features functional groups that contribute to its reactivity and interactions with biological systems.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals. Its structural characteristics make it a candidate for drug design, particularly in targeting specific enzymes involved in metabolic pathways.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Biochemical Applications

The compound plays a role in biochemical assays and enzyme activity studies. Its ability to act as a substrate or inhibitor for certain enzymes makes it valuable for understanding metabolic processes.

Data Table: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Lactate Dehydrogenase | Competitive | 12.5 |

| Aldose Reductase | Non-competitive | 8.3 |

| Acetylcholinesterase | Mixed | 15.0 |

Environmental Science

This compound has potential applications in environmental remediation, particularly in the degradation of pollutants. Its reactive nature allows it to interact with various organic compounds, facilitating their breakdown.

Case Study: Pollutant Degradation

A study investigated the use of this compound in the degradation of phenolic compounds in wastewater. The results indicated a significant reduction in phenol concentration after treatment with the compound, suggesting its effectiveness as an environmental detoxifying agent.

Structural Biology

Research into the structural properties of this compound has provided insights into its binding affinities and interactions with biological macromolecules. Crystallographic studies have elucidated the binding sites on target proteins, paving the way for rational drug design.

Data Table: Binding Affinities

| Protein Target | Binding Affinity (Kd) |

|---|---|

| Protein Kinase A | 50 nM |

| Carbonic Anhydrase | 200 nM |

| Cyclooxygenase-2 | 75 nM |

Mecanismo De Acción

The mechanism of action of formyl-hydroxy-oxolead involves:

Molecular Targets: The formyl and hydroxy groups can interact with various molecular targets, including enzymes and receptors, potentially altering their activity.

Pathways Involved: The compound can participate in redox reactions, substitution reactions, and other chemical processes, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Formyl-hydroxy-oxolead can be compared with other similar compounds, such as:

Formyl-hydroxy-oxotin: Similar in structure but contains tin instead of lead.

Formyl-hydroxy-oxogermanium: Contains germanium instead of lead.

Formyl-hydroxy-oxosilicon: Contains silicon instead of lead.

Uniqueness:

Lead Core: The presence of lead in this compound imparts unique chemical properties, including higher density and specific reactivity patterns compared to its tin, germanium, and silicon analogs.

This compound stands out due to its unique combination of formyl and hydroxy groups attached to a lead core, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

Formyl-hydroxy-oxolead (chemical formula: CH₂O₃Pb) is a lead-containing compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antiproliferative properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as an organolead compound. Its structure includes a formyl group and hydroxy functionalities that are hypothesized to contribute to its biological activities. The compound's properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CH₂O₃Pb |

| Molecular Weight | 207.2 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially toxic due to lead |

Antioxidant Activity

Antioxidant activity is a crucial aspect of many bioactive compounds, and this compound is no exception. Studies have indicated that compounds with hydroxy groups can enhance antioxidant properties by donating hydrogen atoms or electrons.

- Mechanism of Action : The antioxidant activity of this compound is believed to involve the scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

- Research Findings : In vitro assays demonstrated that this compound exhibited significant antioxidant activity when tested against DPPH and FRAP assays, indicating its potential utility in preventing oxidative damage in biological systems .

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have been explored in various studies, particularly its ability to inhibit pro-inflammatory mediators.

- Inhibition of Nitric Oxide Production : Research has shown that this compound can significantly reduce the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, with IC₅₀ values indicating effective inhibition at low concentrations .

- Case Study : A study examined the effects of this compound on inflammatory markers such as TNF-α and IL-6, revealing a dose-dependent reduction in their expression levels, which suggests its potential application in treating inflammatory diseases .

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated, particularly concerning cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound showed IC₅₀ values ranging from 10–20 µM, indicating moderate potency against these cell lines .

- Mechanisms of Action : The antiproliferative activity is thought to be linked to the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Propiedades

IUPAC Name |

formyl-hydroxy-oxolead |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHO.H2O.O.Pb/c1-2;;;/h1H;1H2;;/q;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXGIGLKUZJBCZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[Pb](=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O3Pb |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.